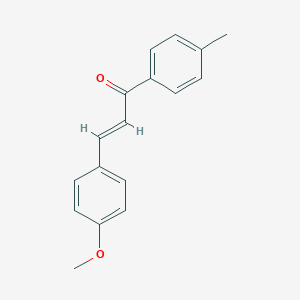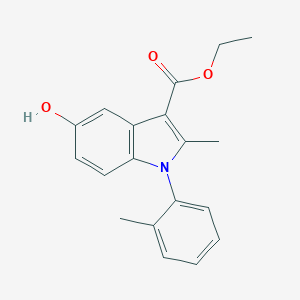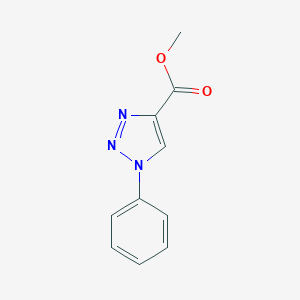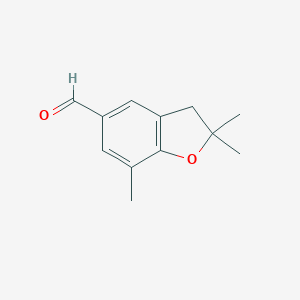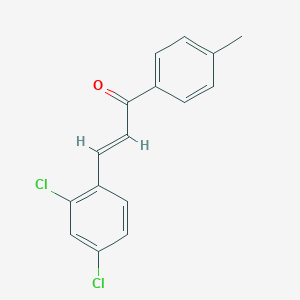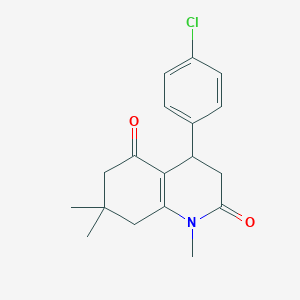
5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, also known as 5-PPCA, is a small organic molecule of great interest in the field of medicinal chemistry. It is an important compound for many biological processes, and is used as a starting material for the synthesis of various pharmaceuticals. 5-PPCA has been studied extensively for its potential applications in drug design, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been thoroughly investigated.
科学的研究の応用
5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has been studied extensively for its potential applications in drug design. It has been used as a starting material for the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anti-cancer drugs, and anti-viral agents. 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has also been studied for its potential applications in the treatment of neurodegenerative diseases, diabetes, and obesity.
作用機序
The mechanism of action of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which then triggers the release of certain hormones or neurotransmitters. This then leads to the desired biochemical and physiological effects.
Biochemical and Physiological Effects
5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of certain enzymes, which can lead to the inhibition of certain cellular processes. It has also been shown to have an anti-inflammatory effect, and to reduce the production of certain pro-inflammatory cytokines. 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has also been shown to have an anti-cancer effect, and to reduce the growth of certain types of cancer cells. Finally, 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has been shown to have an anti-viral effect, and to reduce the replication of certain viruses.
実験室実験の利点と制限
The use of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize, and can be obtained in large quantities. Additionally, 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in laboratory experiments. For example, it is not soluble in water, and must be dissolved in organic solvents such as ethanol or dimethylsulfoxide. Additionally, 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is not very soluble in most organic solvents, and must be heated in order to dissolve.
将来の方向性
The potential applications of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid are far-reaching, and there are many future directions for research. One potential area of research is the development of new pharmaceuticals based on 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. Additionally, further research could be conducted into the mechanism of action of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, as well as its biochemical and physiological effects. Additionally, research could be conducted into the use of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in the treatment of various diseases and conditions. Finally, research could be conducted into the use of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid as a starting material for the synthesis of other compounds.
合成法
The synthesis of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid begins with the reaction of 2-pyridinecarboxaldehyde and 2-aminopropane in aqueous solution. This reaction produces a Schiff base, which is then reduced to the corresponding secondary amine. The secondary amine is then reacted with ethyl chloroformate to form an ethyl ester, which is then hydrolyzed to the desired 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.
特性
IUPAC Name |
5-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8(2)11-9(12(16)17)7-14-15(11)10-5-3-4-6-13-10/h3-8H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUFBOIAFKALFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(Cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B514056.png)


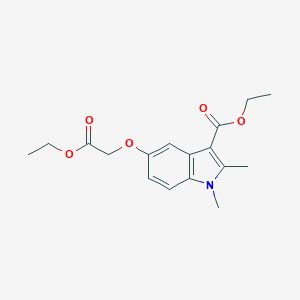
![1-[5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B514108.png)
